molecular formula C7H5N3O3 B1530791 2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid CAS No. 1783316-82-4

2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No. B1530791
M. Wt: 179.13 g/mol
InChI Key: KZOPNRQOQDLFBD-UHFFFAOYSA-N
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Description

“2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied . For instance, one compound was prepared by the reaction of 2-amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one with 1-isothiocyanato-4-chlorobenzene .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C8H7O3N3 . It contains an imidazole ring attached to a pyridine ring, with a carboxylic acid group at the 5-position .


Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string is OC1=NC2=CC(C(O)=O)=CN=C2N1C, and its InChI is 1S/C8H7N3O3/c1-11-6-5(10-8(11)14)2-4(3-9-6)7(12)13/h2-3H,1H3,(H,10,14)(H,12,13) .

Scientific Research Applications

Synthesis and Methodology Advances

The field of organic synthesis has seen significant advancements with the development of methods to synthesize highly functionalized imidazo heterocycles, including derivatives of 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid. A noteworthy contribution includes the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, which is a considerable improvement over traditional in-flask methods. This process facilitates the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including Mur ligase inhibitors, without the need for isolating intermediates, showcasing a shift towards more efficient and sustainable chemical synthesis processes (Herath, Dahl, & Cosford, 2010).

Mechanistic Insights and Chemical Transformations

Explorations into the functionalization reactions of related compounds, like 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, have led to the synthesis of 3H-imidazo[4,5-b] pyridine derivatives. Such studies not only expand the synthetic toolbox but also offer valuable insights into reaction mechanisms, further enriching our understanding of complex chemical transformations (Yıldırım, Kandemirli, & Demir, 2005).

Application in Material Science

In material science, the synthesis of mixed-lanthanide metal-organic frameworks (M'LnMOFs) using derivatives of imidazo[4,5-b]pyridine as ligands demonstrates the applicability of these compounds beyond mere chemical interest. These frameworks have been employed as ratiometric luminescent sensors for temperature, exhibiting excellent linear response relationships and high relative sensitivity, thereby highlighting the potential of imidazo[4,5-b]pyridine derivatives in developing advanced materials for sensing applications (Yang et al., 2018).

Advances in Catalysis

Research in catalysis has also benefited from the study of imidazo[4,5-b]pyridine derivatives. For instance, the Cu-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine C-H bonds using DMSO under oxidative conditions showcases innovative approaches to functionalizing these heterocycles. This method not only produces derivatives in good yields but also leverages environmentally friendly molecular oxygen as the oxidant, marking a step towards greener chemical processes (Cao et al., 2015).

properties

IUPAC Name

2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)4-2-1-3-5(8-4)10-7(13)9-3/h1-2H,(H,11,12)(H2,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOPNRQOQDLFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-5-carboxylic acid

CAS RN

1783316-82-4
Record name 2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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